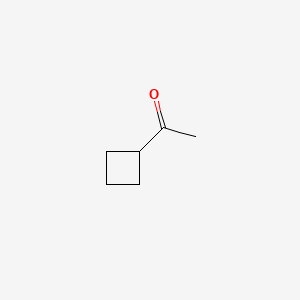

Cyclobutyl methyl ketone

描述

The exact mass of the compound Acetylcyclobutane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-cyclobutylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-5(7)6-3-2-4-6/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJOOTWNILDNAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184263 | |

| Record name | 1-Cyclobutylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3019-25-8 | |

| Record name | Cyclobutyl methyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3019-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclobutylethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003019258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclobutylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclobutylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Cyclobutyl Methyl Ketone and Its Derivatives

Stereoselective and Enantioselective Synthesis

The creation of specific stereoisomers of cyclobutyl methyl ketone derivatives is crucial for their application in fields such as medicinal chemistry. Stereoselective and enantioselective synthetic methods allow for the precise control of the three-dimensional arrangement of atoms in these molecules.

The use of chiral auxiliaries and catalytic methods represents a powerful strategy for achieving enantioselectivity in the synthesis of this compound derivatives. A notable example is the palladium(II)-catalyzed enantioselective β-C(sp³)–H arylation of cyclobutyl ketones. nih.gov This method utilizes a chiral transient directing group, which reversibly forms an imine with the ketone, to guide the C-H activation and subsequent arylation. nih.gov The use of an electron-deficient pyridone ligand has been found to be critical for achieving high enantioselectivity. nih.govresearchgate.net Interestingly, the choice of silver salt as an additive can reverse the enantioselectivity of the arylation reaction. nih.govresearchgate.net

This catalytic system has demonstrated the ability to functionalize a variety of cyclobutyl alkyl ketones at the α-position with moderate yields and excellent enantioselectivities. nih.gov For instance, the reaction has been successfully applied to substrates with phenyl, methoxy, cyclobutyl, and cyclohexyl groups. nih.gov A gram-scale reaction has been performed, highlighting the potential for practical applications. nih.gov

A key advantage of this approach is the ability to perform sequential C-H activation reactions to build molecular complexity. For example, a monosubstituted cyclobutane (B1203170) can be converted into a chiral trisubstituted cyclobutane through two sequential C-H arylation steps, yielding products with three contiguous stereogenic centers. nih.gov

Achieving diastereoselective control is essential when creating multiple stereocenters in a molecule. Research has shown that the reduction of 3-mono-substituted cyclobutanones with sodium borohydride (B1222165) tends to be cis-selective, yielding the corresponding 3-mono-substituted cyclobutanols. acs.org This principle has been applied in the synthesis of cis-1,3-disubstituted cyclobutane carboxylic acid scaffolds. acs.org

In one synthetic route, a Knoevenagel condensation of a ketone with Meldrum's acid, followed by a diastereoselective reduction of the resulting cyclobutylidene Meldrum's acid derivative, was a key sequence. acs.org While the reduction of similar cyclobutylidene systems had no direct precedent, the known cis-selectivity in the reduction of cyclobutanones provided a basis for expecting a similar outcome. acs.org Indeed, the reduction with sodium borohydride provided a 10:1 diastereomeric ratio in favor of the cis-isomer. acs.org

Another approach to diastereoselective synthesis involves the reaction of (2-phenylthiocyclobutyl)methyl benzoates and methyl ethers with silyl (B83357) nucleophiles, which yields trisubstituted olefins with high stereoselectivity. oup.com The stereochemical outcome of these reactions is influenced by the stereochemistry of the starting cyclobutane derivative. oup.com

Chiral cyclobutyl hydantoins, which are of interest for their potential biological activities, can be synthesized from terpene-derived ketones. conicet.gov.arresearchgate.net This method utilizes the Bucherer-Bergs reaction, a multicomponent reaction involving a ketone, ammonium (B1175870) carbonate, and potassium cyanide, to form the hydantoin (B18101) ring. conicet.gov.arresearchgate.netmdpi.com

The starting chiral cyclobutanones and methylcyclobutyl ketones are prepared from commercially available, enantiomerically enriched terpenes such as (-)-(1S)-α-pinene and (-)-(1S)-verbenone. conicet.gov.arresearchgate.net The synthesis involves an oxidative cleavage of the double bond in the terpenes using ruthenium-catalyzed oxidation. conicet.gov.ar The resulting ketones are then subjected to the Bucherer-Bergs reaction to yield the corresponding hydantoins. conicet.gov.arresearchgate.net The absolute stereochemistry of the synthesized hydantoins can be determined using nuclear magnetic resonance experiments and theoretical calculations. researchgate.net

This approach provides access to two classes of hydantoins: those derived from cyclobutanones and those from methylcyclobutyl ketones. conicet.gov.ar

Novel Cyclobutyl Ring Construction Strategies

The construction of the strained cyclobutane ring presents a significant synthetic challenge. Novel strategies have been developed to overcome this hurdle, offering efficient and selective routes to cyclobutyl structures.

Intramolecular nucleophilic substitution is a powerful method for forming cyclic compounds, including cyclobutanes. riveralabupr.orgyoutube.com This strategy involves a molecule containing both a nucleophile and a leaving group, which react with each other to close a ring. youtube.com The success of these reactions is influenced by both thermodynamic factors, such as ring strain, and kinetic factors related to the probability of the nucleophile and leaving group encountering each other in the correct orientation. youtube.com

A specific example is the SNi' (intramolecular nucleophilic substitution with allylic rearrangement) reaction, which has been used to synthesize substituted cyclobutanones. researchgate.net In this reaction, 4,4-dialkyl-5-oxohex-2E-en-1-yl methanesulfonates are converted to 2,2-dialkyl-3-vinylcyclobutanones through a ring-closing process that proceeds with selective syn-displacement of the leaving group. researchgate.net

Ring-closing metathesis (RCM) has emerged as a versatile and powerful tool for the synthesis of a wide variety of cyclic alkenes, including those with five- to thirty-membered rings. organic-chemistry.orgthieme-connect.demedwinpublishers.com This reaction, catalyzed by ruthenium complexes, involves the formation of a new double bond within a single molecule, leading to cyclization. organic-chemistry.orgmedwinpublishers.com The driving force for the reaction, particularly when using terminal olefins, is the removal of a volatile byproduct like ethene. organic-chemistry.org

The key intermediate in the RCM mechanism is a metallacyclobutane. organic-chemistry.orgmedwinpublishers.com The reaction tolerates a wide range of functional groups, making it a valuable tool in complex molecule synthesis. organic-chemistry.org Modern second-generation Grubbs catalysts have further expanded the scope and efficiency of RCM. organic-chemistry.org While RCM is frequently used to construct medium and large rings, it can also be applied to the synthesis of smaller, more strained rings like cyclobutanes, although this can be more challenging. thieme-connect.de Tandem ring-opening/ring-closing metathesis reactions of cyclic olefins have also been developed, providing access to bicyclic molecules. acs.org

[2+2] Photocycloaddition Reactionsnih.govbohrium.com

The [2+2] photocycloaddition is a powerful and direct method for the construction of cyclobutane rings. This reaction typically involves the photochemical excitation of an alkene, which then reacts with another alkene in a concerted or stepwise fashion to form the four-membered ring. The use of visible light-absorbing transition metal complexes has emerged as a key strategy, allowing for the [2+2] cycloaddition of a diverse range of 1,3-dienes under milder conditions than those required for direct UV irradiation. nih.gov This approach is advantageous as it tolerates sensitive functional groups that might be degraded by high-energy UV light. nih.gov

A notable example is the visible light-mediated intermolecular [2+2] photocycloaddition of 1-aryl-2-nitroethenes with various olefins. These reactions can be carried out at wavelengths of 419 nm or 424 nm and have been shown to proceed with a variety of substrates, affording cyclobutane products in moderate to good yields. rsc.org

Furthermore, enantioselective [2+2] photocycloadditions have been developed, employing chiral catalysts to control the stereochemistry of the resulting cyclobutane. For instance, a chiral phosphoric acid catalyst bearing thioxanthone moieties can facilitate the enantioselective [2+2] cycloaddition of N,O-acetals derived from α,β-unsaturated aldehydes with olefins under visible light, producing enantioenriched cyclobutane derivatives with high yields and enantioselectivities. organic-chemistry.org

Table 1: Examples of [2+2] Photocycloaddition Reactions for the Synthesis of Cyclobutane Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

| 1-Phenyl-2-nitroethene | 2,3-Dimethyl-2-butene | λ = 419 nm, CH₂Cl₂ | 1-Methyl-1-(1-nitro-2-phenylethyl)-2,2-dimethylcyclopropane | 86% | rsc.org |

| 1-(4-Methoxyphenyl)-2-nitroethene | 2,3-Dimethyl-2-butene | λ = 419 nm, CH₂Cl₂ | 1-Methyl-1-(1-(4-methoxyphenyl)-2-nitroethyl)-2,2-dimethylcyclopropane | 77% | rsc.org |

| Cinnamaldehyde derivative (N,O-acetal) | Styrene | Chiral phosphoric acid, λ = 459 nm | Chiral cyclobutane | up to 96% | organic-chemistry.org |

| 1,3-Diene | Olefin | Ir photocatalyst, visible light | Vinylcyclobutane | High | nih.gov |

Strain-Release-Driven C-C Cleavage/Functionalization of Bicyclo[1.1.0]butanesnih.gov

Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that serve as versatile precursors for the synthesis of functionalized cyclobutanes through strain-release-driven reactions. rsc.orgcopernicus.orgresearchgate.net The high degree of ring strain in BCBs facilitates the cleavage of the central C-C bond, which can then be intercepted by various reagents to introduce new functional groups.

A notable strategy involves the merger of C-C bond scission in BCBs with ruthenium-catalyzed remote C-H functionalization of heteroarenes. nih.govd-nb.info This approach allows for the rapid synthesis of densely substituted tri- and tetrasubstituted cyclobutanes under mild conditions. d-nb.info The multifunctional ruthenium(II) catalyst facilitates both the C-C bond cleavage of the BCB and the subsequent C-H functionalization. nih.govd-nb.info This method has a broad substrate scope, tolerating a variety of functional groups on both the BCB and the heteroarene coupling partner. d-nb.infonih.gov

Table 2: Ruthenium-Catalyzed Difunctionalization of Bicyclo[1.1.0]butanes

| Bicyclo[1.1.0]butane | Heteroarene | Alkyl Halide | Yield | Reference |

| Ethyl 1-benzylbicyclo[1.1.0]butane-1-carboxylate | 2-Phenylpyridine | Ethyl 2-bromo-2,2-difluoroacetate | 85% | d-nb.info |

| Ethyl 1-(4-fluorobenzyl)bicyclo[1.1.0]butane-1-carboxylate | 2-Phenylpyridine | Ethyl 2-bromo-2,2-difluoroacetate | 82% | d-nb.info |

| Ethyl 1-(thiophen-2-ylmethyl)bicyclo[1.1.0]butane-1-carboxylate | 2-Phenylpyridine | Ethyl 2-bromo-2,2-difluoroacetate | 75% | d-nb.info |

| Ethyl 1-benzylbicyclo[1.1.0]butane-1-carboxylate | 1-Phenylpyrazole | Ethyl 2-bromo-2,2-difluoroacetate | 78% | d-nb.info |

Cascade Reactions for Cyclopentene (B43876) Formation from Cyclopropyl (B3062369) Methanol (B129727) and Methyl Ketoneacs.org

A novel synthetic route to acyl cyclopentenes involves a manganese-catalyzed cascade reaction. nih.govacs.org This process begins with the acceptorless-dehydrogenative coupling of a cyclopropyl methanol with a methyl ketone. acs.orgresearchgate.net This is followed by a radical-initiated ring expansion of the in situ formed vinyl cyclopropenone intermediate, ultimately yielding the cyclopentene product. acs.orgresearchgate.net This earth-abundant metal-catalyzed reaction proceeds under mild conditions and generates water and hydrogen gas as byproducts. acs.orgresearchgate.net While this method produces cyclopentene derivatives rather than this compound itself, it showcases an advanced cascade strategy involving related starting materials.

Functionalization and Derivatization Strategies

Once the cyclobutane ring is formed, further functionalization can be achieved through a variety of modern synthetic methods. These strategies allow for the introduction of diverse chemical handles, enhancing the molecular complexity and utility of the this compound scaffold.

C-H Functionalization Methodologiesnih.govresearchgate.net

Direct C-H functionalization of cyclobutanes represents an efficient and atom-economical approach to their derivatization. A significant advancement in this area is the formal γ-C-H functionalization of cyclobutyl ketones to produce cis-1,3-difunctionalized cyclobutanes. bohrium.comrsc.orgresearchgate.netlookchem.com This is achieved through a sequential C-H/C-C functionalization strategy. lookchem.com

The process is initiated by a Norrish-Yang cyclization of a cyclobutyl aryl ketone, which is promoted by UV light (365 nm), to form a bicyclo[1.1.1]pentan-2-ol intermediate. bohrium.comnih.gov This intermediate then undergoes a palladium-catalyzed, ligand-enabled C-C bond cleavage and subsequent functionalization with a variety of coupling partners, including aryl, heteroaryl, alkenyl, and alkynyl iodides. lookchem.comnih.gov This method exhibits excellent stereocontrol, exclusively affording the cis-1,3-disubstituted products. lookchem.com

Table 3: Palladium-Catalyzed γ-C-H Arylation of Cyclobutyl Ketones via Bicyclo[1.1.1]pentan-2-ol Intermediates

| Cyclobutyl Aryl Ketone | Aryl Iodide | Yield of cis-1,3-Difunctionalized Product | Reference |

| Phenyl cyclobutyl ketone | Methyl 4-iodobenzoate | 75% | nih.gov |

| Phenyl cyclobutyl ketone | 4-Iodoanisole | 65% | nih.gov |

| Phenyl cyclobutyl ketone | 1-Iodo-4-(trifluoromethyl)benzene | 85% | nih.gov |

| (4-Fluorophenyl)cyclobutyl ketone | Methyl 4-iodobenzoate | 78% | nih.gov |

Oxidative Transformationsnih.govlookchem.com

The oxidation of this compound has been studied, notably as a model compound to understand the atmospheric oxidation of pinonic acid by hydroxyl radicals. copernicus.orgresearchgate.net These studies have identified several first-generation oxidation products, demonstrating that the cyclobutane ring can be opened under oxidative conditions to yield linear dicarboxylic acids and related compounds. copernicus.org

The reaction of this compound with hydroxyl radicals leads to the formation of succinic acid, 4-hydroxybutanoic acid, and 4-oxobutanoic acid. copernicus.org This indicates that oxidative processes can be a route to further functionalize or degrade the cyclobutane ring system, offering pathways to different classes of compounds.

Table 4: Products from the Oxidative Transformation of this compound

| Oxidant | Product | Reference |

| Hydroxyl Radicals (·OH) | Succinic acid | copernicus.org |

| Hydroxyl Radicals (·OH) | 4-Hydroxybutanoic acid | copernicus.org |

| Hydroxyl Radicals (·OH) | 4-Oxobutanoic acid | copernicus.org |

Reaction with Magnesium Salt of Malonic Esterresearchgate.netresearchgate.netsnnu.edu.cn

A well-established method for the synthesis of this compound involves the reaction of cyclobutanecarbonyl chloride with the magnesium salt of a malonic ester, followed by decarboxylation. lookchem.com This method is a variation of the acetoacetic ester synthesis. masterorganicchemistry.com

The synthesis proceeds in several steps:

Enolate Formation: A malonic ester is treated with a base, such as magnesium ethoxide, to form the magnesium enolate.

Acylation: The enolate then reacts with cyclobutanecarbonyl chloride in an acylation reaction to form a β-keto ester.

Hydrolysis and Decarboxylation: The resulting β-keto ester is then subjected to acidic hydrolysis, which cleaves the ester groups to form a β-keto acid. Upon heating, this intermediate readily undergoes decarboxylation to yield this compound. masterorganicchemistry.com

To optimize the yield of this reaction, it is important to control the stoichiometry of the reactants, the reaction temperature (typically between 0-25°C), and the polarity of the solvent.

Hydrazone Derivative Synthesis

The synthesis of hydrazone derivatives from this compound is a fundamental transformation that leverages the reactivity of the ketone's carbonyl group. These derivatives are significant intermediates for further synthetic modifications, such as the Wolff-Kishner reduction or the formation of various heterocyclic systems. The primary methods involve the condensation of this compound with hydrazine (B178648) or its substituted counterparts, such as thiosemicarbazide (B42300).

The general mechanism for hydrazone formation involves the nucleophilic addition of hydrazine to the carbonyl carbon of the ketone, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the hydrazone.

A key derivative in this class is the thiosemicarbazone, which is synthesized by reacting a ketone with thiosemicarbazide. This reaction is a straightforward condensation, typically carried out in a suitable solvent like methanol at room temperature. For instance, the synthesis of various thiosemicarbazide derivatives has been achieved by the condensation of ketones with thiosemicarbazide or 4-phenylthiosemicarbazide, resulting in high yields. nih.govresearchgate.net While direct literature on the thiosemicarbazone of simple this compound is specific, the synthesis of (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone from its corresponding ketone precursor demonstrates the applicability of this reaction to complex cyclobutyl ketone structures. nih.gov

The formation of a hydrazone is also the initial step in the Wolff-Kishner reduction, a classic organic reaction used to deoxygenate aldehydes and ketones to their corresponding alkanes. masterorganicchemistry.commdma.ch This reduction proceeds by heating the hydrazone intermediate with a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene (B1197577) glycol. The process underscores the accessibility of the hydrazone from the parent ketone.

Table 1: Synthesis of Hydrazone Derivatives from Ketones

| Derivative Type | Reactants | General Conditions | Product |

|---|---|---|---|

| Hydrazone | This compound, Hydrazine (N₂H₄) | Acid or base catalysis, often in a protic solvent like ethanol. | This compound hydrazone |

| Thiosemicarbazone | This compound, Thiosemicarbazide | Typically in a solvent like methanol at room temperature. nih.gov | This compound thiosemicarbazone |

Heterocyclization Reactions

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds. These reactions typically involve the ketone's carbonyl group and adjacent carbon atoms participating in ring-forming processes with multifunctional reagents.

A prominent example of a heterocyclization reaction involving ketones is the Bucherer-Bergs reaction , which yields hydantoins (imidazolidine-2,4-diones). This multicomponent reaction involves treating a ketone, in this case, this compound, with ammonium carbonate and a cyanide source, such as potassium cyanide or sodium cyanide. mdma.chevitachem.com The reaction is typically conducted by heating the components in an aqueous or alcoholic solvent. evitachem.com The process is notable for its efficiency in constructing the 5,5-disubstituted hydantoin ring system. Research has specifically described the synthesis of methylcyclobutyl hydantoins from the corresponding ketones through this method. nih.gov

Another significant class of heterocycles accessible from ketones are pyrazoles . The synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone with hydrazine derivatives. nih.govmdpi.com By generating a suitable 1,3-dielectrophilic intermediate from this compound, reaction with hydrazine can lead to the formation of a substituted pyrazole (B372694) ring. For example, a common strategy involves the in situ generation of a 1,3-dicarbonyl derivative from a ketone and diethyl oxalate, which then undergoes cyclocondensation with hydrazine to yield substituted pyrazoles. mdpi.com

Table 2: Heterocyclization Reactions of this compound

| Reaction Name | Reagents | Heterocyclic Product | General Conditions |

|---|---|---|---|

| Bucherer-Bergs Reaction | Ammonium Carbonate, Potassium Cyanide | 5-Cyclobutyl-5-methylhydantoin | Heating in aqueous ethanol. nih.gov |

| Pyrazole Synthesis | Hydrazine (or derivative), Diethyl Oxalate (example) | Substituted Pyrazole | Cyclocondensation reaction, often with an acid catalyst. mdpi.com |

Mechanistic Investigations of Cyclobutyl Methyl Ketone Reactions

Photochemical Reaction Mechanisms

The photochemical decomposition of cyclobutyl methyl ketone has been extensively studied, revealing complex reaction pathways that are highly dependent on the wavelength of incident light.

Investigations into the photochemistry of this compound have been conducted using both steady-state and pulsed (laser) photolysis techniques. In these studies, gaseous mixtures of this compound, often diluted in an inert gas like argon, are irradiated with light of specific wavelengths. The photolysis has been explored over a wide range of wavelengths, from 325 nm down to 193 nm.

Steady-state photolysis, typically employing a high-pressure mercury arc lamp with a monochromator, allows for the analysis of the final products of the photochemical reaction. In contrast, pulsed laser photolysis, utilizing exciplex lasers (e.g., XeCl at 308 nm, KrF at 249 nm, and ArF at 193 nm), provides insights into the primary photochemical events and the behavior of short-lived intermediates.

The photochemical decomposition of this compound primarily proceeds via two main pathways: a Norrish Type I cleavage and a molecular elimination pathway. The Norrish Type I processes involve the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group, leading to the formation of radical pairs. Two distinct Norrish Type I primary processes are observed:

Process (1a): CH₃CO-C₄H₇ + hν → CH₃CO• + •C₄H₇ (Acetyl and cyclobutyl radicals)

Process (1b): CH₃CO-C₄H₇ + hν → CH₃• + •COC₄H₇ (Methyl and cyclobutanecarbonyl radicals)

The dominance of these pathways is wavelength-dependent. At longer wavelengths (e.g., 313 nm), the Norrish Type I processes are the major routes of decomposition. However, as the wavelength of the photolysis light decreases, the importance of the Norrish Type I pathways declines.

There is no significant evidence to suggest a major contribution from the Norrish Type II pathway, which would involve intramolecular γ-hydrogen abstraction. The primary competing pathway at shorter wavelengths is a molecular elimination:

Process (2a): CH₃CO-C₄H₇ + hν → CH₃COCH=CH₂ + C₂H₄ (Methyl vinyl ketone and ethylene)

This molecular pathway shows the converse wavelength dependence to the Norrish Type I processes, becoming more significant at shorter wavelengths.

| Wavelength (nm) | Norrish Type I Processes (Φ₁) | Molecular Pathway (Φ₂) |

|---|---|---|

| 313 | ~1.00 | ~0.00 |

| 248 | 0.58 | 0.42 |

The initial Norrish Type I cleavage generates a pool of highly reactive free radicals, namely methyl (CH₃•), acetyl (CH₃CO•), and cyclobutyl (•C₄H₇) radicals. These radicals then undergo a series of secondary reactions, primarily radical-radical recombination and disproportionation reactions, to form a variety of stable products.

The major products observed from these free radical interactions include:

From methyl and acetyl radicals: Ethane (B1197151) (from 2 x CH₃•) and biacetyl (from 2 x CH₃CO•).

From cyclobutyl radicals: Bicyclobutyl (from 2 x •C₄H₇), cyclobutene, and ethylene (B1197577) (from the decomposition of the cyclobutyl radical).

Cross-recombination products: Methylcyclobutane (B3344168) (from CH₃• + •C₄H₇) and ethyl cyclobutyl ketone (from C₂H₅• + •COC₄H₇, where C₂H₅• can arise from acetyl radical decomposition).

The ratios of these products provide valuable information about the relative rate constants of the competing radical-radical reactions. For instance, the ratio of methylcyclobutane to the square root of ethane and bicyclobutyl provides insight into the cross-recombination ratio of methyl and cyclobutyl radicals.

Thermal Decomposition Mechanisms

The thermal decomposition of this compound, studied in the vapor phase, proceeds predominantly through a free radical mechanism. The initiation step is the homolytic cleavage of the C-C bond between the carbonyl group and the cyclobutyl ring, similar to the Norrish Type I photochemical process. This is because this bond is the weakest in the molecule.

The primary products of the thermal decomposition are methyl vinyl ketone and ethylene. This suggests that the initial cyclobutyl radical undergoes subsequent rearrangement and fragmentation. The proposed mechanism involves the following key steps:

Initiation: Homolytic cleavage to form acetyl and cyclobutyl radicals.

Cyclobutyl radical isomerization: The cyclobutyl radical can rearrange to the more stable allylcarbinyl radical.

β-scission: The allylcarbinyl radical can then undergo β-scission to yield ethylene and a vinyl radical.

Radical recombination: The vinyl radical can then combine with the initially formed acetyl radical to produce methyl vinyl ketone.

Oxidation Mechanisms

The oxidation of this compound, particularly in the atmosphere, is primarily initiated by reaction with hydroxyl radicals (•OH).

The reaction of this compound with hydroxyl radicals is initiated by the abstraction of a hydrogen atom from the cyclobutyl ring. The most likely site for hydrogen abstraction is one of the secondary C-H bonds, as these are generally weaker than the C-H bonds of the methyl group.

The initial step is as follows:

CH₃CO-C₄H₇ + •OH → CH₃CO-C₄H₆• + H₂O

The resulting cyclobutyl radical (an alkyl radical) then rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂•):

CH₃CO-C₄H₆• + O₂ → CH₃CO-C₄H₆OO•

The fate of this peroxy radical is complex and depends on the atmospheric conditions, particularly the concentration of nitrogen oxides (NOₓ). In the absence of NOₓ, the peroxy radical can undergo self-reaction or react with other peroxy radicals. In the presence of NO, the peroxy radical can react to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂):

CH₃CO-C₄H₆OO• + NO → CH₃CO-C₄H₆O• + NO₂

This alkoxy radical is highly reactive and can undergo further unimolecular decomposition or isomerization reactions, leading to the formation of a variety of oxygenated products and contributing to the formation of secondary organic aerosol (SOA).

As a Model Compound for Pinonic Acid Oxidation

This compound (CMK) serves as a crucial model compound for investigating the atmospheric oxidation mechanisms of pinonic acid, a primary product from the ozonolysis of α-pinene. researchgate.netcopernicus.orgresearchgate.netsemanticscholar.org Due to the structural similarity but simpler nature of CMK compared to pinonic acid, it allows for a more straightforward study of the complex radical-driven reactions initiated by hydroxyl radicals (·OH) in the atmosphere. researchgate.netcopernicus.org These studies are pivotal for understanding the formation of secondary organic aerosols (SOA), as the oxidation of pinonic acid is a known pathway to low-volatility products that contribute to aerosol mass. researchgate.netsemanticscholar.org

Research using CMK has successfully identified several first-generation oxidation products, providing insights into the analogous products formed from pinonic acid. researchgate.netcopernicus.org The oxidation of CMK by ·OH radicals leads to the formation of succinic acid, 4-hydroxybutanoic acid, and 4-oxobutanoic acid. researchgate.netsemanticscholar.org The detection of these compounds helps to elucidate the gas-phase radical mechanisms that can significantly increase the oxygenation of organic compounds. researchgate.netcopernicus.org

The findings from CMK oxidation experiments provide strong evidence for reaction pathways that can transform a monocarboxylic acid into a tricarboxylic acid without a stable intermediate, a process not explained by traditional atmospheric chemistry models. researchgate.net For instance, the formation of succinic acid from CMK, with molar yields of 2 to 5%, is analogous to the formation of 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA) from pinonic acid. researchgate.netsemanticscholar.org Similarly, 4-hydroxybutanoic acid (detected as butyrolactone due to hydrolysis) is the analogue of terpenylic acid, another known product from pinonic acid oxidation. researchgate.netsemanticscholar.org

The mechanism proceeds via hydrogen atom abstraction from the cyclobutyl ring by a hydroxyl radical, forming an alkyl radical. researchgate.net This radical rapidly reacts with molecular oxygen (O₂) to create a peroxy radical (RO₂). researchgate.net Subsequent reactions of the peroxy radical determine the final products. researchgate.net These studies underscore the value of using simpler model compounds like CMK to unravel complex atmospheric chemical processes. researchgate.netcopernicus.orgsemanticscholar.org

Table 1: Analogous Oxidation Products of this compound (CMK) and Pinonic Acid

| CMK Oxidation Product | Analogous Pinonic Acid Oxidation Product |

|---|---|

| Succinic acid | 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA) |

| 4-Hydroxybutanoic acid / Butyrolactone | Terpenylic acid / Diaterpenylic acid |

| 4-Oxobutanoic acid | N/A (Analogous structures proposed) |

Catalytic Reaction Mechanisms

A significant advancement in the functionalization of this compound involves the selective palladium(II)-catalyzed activation of tertiary C-H bonds. researchgate.netnih.gov This method allows for the direct arylation of the cyclobutane (B1203170) ring, a challenging transformation due to the inertness of C(sp³)–H bonds. researchgate.net The mechanism relies on the use of a transient directing group, which avoids the need for pre-installing a directing group within the substrate molecule. nih.gov

The catalytic cycle is facilitated by an electron-deficient 2-pyridone ligand, which has been identified as optimal for enabling the activation of the sterically hindered tertiary C-H bond. nih.gov The reaction proceeds through the formation of a palladacycle intermediate. researchgate.netnih.gov The transient directing group, typically an acetohydrazide, reversibly forms an imine with the ketone, which then coordinates to the palladium catalyst. researchgate.net This coordination directs the catalyst to the vicinity of the tertiary C-H bond on the cyclobutane ring, leading to its selective cleavage and the formation of a C-Pd bond. nih.govescholarship.org Subsequent reductive elimination with an aryl halide introduces the aryl group at the tertiary position and regenerates the active Pd(II) catalyst. pkusz.edu.cn This methodology provides access to a variety of cyclobutylmethyl ketones bearing quaternary carbon centers with high yields and excellent regioselectivity. nih.gov

Metal-ligand cooperation (MLC) is a catalytic concept where both the metal center and the ligand are actively involved in the bond-breaking and bond-forming steps of a reaction. nih.govwikipedia.org This contrasts with traditional catalysis where ligands are often spectators. nih.gov In the context of ketone reactions, MLC is particularly relevant for hydrogenation and dehydrogenation processes. nih.govresearchgate.net

In a typical MLC mechanism for ketone hydrogenation, the ligand often possesses a functional group, such as an N-H or O-H moiety, that can participate in the reaction. wikipedia.orgnih.gov The reaction can proceed through an outer-sphere mechanism where the substrate is not directly coordinated to the metal center during the key steps. wikipedia.org For instance, a metal hydride may transfer a hydride to the carbonyl carbon of the ketone, while the acidic proton on the ligand is transferred to the carbonyl oxygen. nih.gov This cooperative action facilitates the reduction of the ketone to an alcohol. researchgate.net The dearomatization and subsequent rearomatization of the ligand can also be a key feature of the catalytic cycle, providing the driving force for the reaction. wikipedia.orgresearchgate.net While specific examples involving this compound are not extensively detailed, the principles of MLC are broadly applicable to the catalytic transformations of ketones. wikipedia.orgnih.gov

Deacylative homolysis represents a powerful strategy for the functionalization of ketones by cleaving the strong α-C(sp³)–C(sp²) bond. nih.govgumed.edu.plnih.gov This approach involves the radical fragmentation of the bond adjacent to the carbonyl group, generating a C-centered radical that can be trapped in various subsequent reactions. nih.govnih.gov This method is challenging due to the high bond dissociation energy of the ketone α-C–C bond. nih.gov

A common modern approach involves the preactivation of the carbonyl group. nih.gov For instance, the ketone can be treated with hydrogen peroxide to form a gem-dihydroperoxide intermediate. nih.gov This intermediate is more susceptible to cleavage. A subsequent single-electron transfer (SET) reduction, often mediated by a low-valent metal complex like Fe(II), triggers the homolytic cleavage of the C–C bond. nih.govnih.gov This process generates an alkyl radical and a carboxylic acid. nih.gov The resulting alkyl radical can then be engaged in various bond-forming reactions, including cross-coupling processes, allowing for the conversion of a simple ketone into a more complex, functionalized molecule. nih.gov This strategy provides a unique retrosynthetic disconnection for complex molecule synthesis starting from readily available ketones. gumed.edu.plnih.gov

The behavior of the cyclobutyl ring in this compound under Brønsted acid catalysis is governed by the formation and rearrangement of carbocation intermediates. core.ac.uk The specific reaction pathway, whether ring contraction or expansion, is influenced by factors such as the stability of the resulting carbocations and the reaction conditions. stackexchange.comwikipedia.org

Upon protonation of the carbonyl oxygen, a carbocation can be generated adjacent to the cyclobutane ring. The cyclobutylmethyl cation is known to be unstable and can undergo rapid rearrangement. stackexchange.com One major pathway is a ring-expansion to form a more stable cyclopentyl cation. stackexchange.com This rearrangement is driven by the relief of ring strain inherent in the four-membered cyclobutane ring and the formation of a secondary carbocation from a primary one. stackexchange.com

Conversely, ring-contraction is also a possible, though often less favored, rearrangement pathway for certain substituted cyclobutyl systems, potentially leading to cyclopropyl (B3062369) derivatives. wikipedia.org The selectivity between ring expansion and contraction can be controlled by the nature of the Brønsted acid catalyst and the temperature. core.ac.uk For instance, stronger acids might favor different pathways than weaker ones. core.ac.uk These carbocationic rearrangements are fundamental in organic chemistry and allow for the transformation of the cyclobutyl scaffold into other cyclic systems. wikipedia.orgrsc.org

Advanced Spectroscopic and Computational Analysis

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy states of a molecule. For cyclobutyl methyl ketone, both IR and Raman spectroscopy have been instrumental in identifying characteristic vibrational modes and understanding its conformational stability. Research has shown that the molecule's vibrational spectrum is influenced by the puckered nature of the cyclobutane (B1203170) ring and the orientation of the acetyl group.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For saturated aliphatic ketones, this band typically appears in the region of 1715 cm⁻¹. In the case of this compound, the strain of the four-membered ring influences this frequency. The C=O stretching frequency for cyclobutanone (B123998) itself is significantly higher (around 1785 cm⁻¹) due to increased angle strain. However, the attachment of the methyl ketone group to the cyclobutane ring results in a C=O stretching frequency closer to that of typical acyclic ketones.

Detailed analysis of the gas-phase IR spectrum reveals a prominent C=O stretch at approximately 1718 cm⁻¹ . Other significant absorptions include those for the C-H stretching of the methyl and cyclobutyl groups, typically observed in the 2800-3000 cm⁻¹ region, and various bending and rocking vibrations in the fingerprint region (<1500 cm⁻¹).

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretching (Alkyl) | 2850 - 3000 | Medium-Strong |

| C=O Stretching | ~1718 | Very Strong |

| CH₂ Scissoring | ~1465 | Medium |

| CH₃ Bending (Umbrella) | ~1360 | Medium |

| Ring Puckering/Deformation | Below 1000 | Weak-Medium |

Raman Spectroscopy

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. For this compound, the C=O stretch also gives rise to a strong band in the Raman spectrum, typically observed near 1715 cm⁻¹ in the liquid phase. The symmetric C-H stretching vibrations of the alkyl groups are also prominent.

A key application of Raman spectroscopy in the study of this compound has been in determining conformational stability. By analyzing the relative intensities of specific Raman lines at different temperatures, researchers can calculate the enthalpy difference between different conformers. Such studies have suggested the presence of multiple conformers in the liquid state, arising from the orientation of the acetyl group relative to the puckered cyclobutane ring.

| Vibrational Mode | Approximate Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretching | 2850 - 3000 | Strong |

| C=O Stretching | ~1715 | Strong |

| CH₂ Twisting/Wagging | 1150 - 1350 | Medium |

| Ring Breathing/Deformation | 800 - 1000 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of this compound by providing information on the chemical environment of each carbon and hydrogen atom.

¹H NMR Analysis

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the chemically non-equivalent protons in the molecule. The methyl protons (H₃) of the acetyl group are deshielded by the adjacent carbonyl group and appear as a sharp singlet. The methine proton (Hα) on the cyclobutane ring, also attached to the carbonyl group, is the most deshielded of the ring protons and appears as a multiplet. The methylene (B1212753) protons (Hβ, Hγ) of the cyclobutane ring show complex splitting patterns due to both geminal and vicinal coupling, appearing as overlapping multiplets in the upfield region.

| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(O)CH₃ | 2.10 | Singlet (s) | 3H |

| -C(O)CH- | 3.15 | Multiplet (m) | 1H |

| Ring -CH₂- (β) | 2.0 - 2.3 | Multiplet (m) | 4H |

| Ring -CH₂- (γ) | 1.8 - 2.0 | Multiplet (m) | 2H |

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum of this compound shows five distinct signals, corresponding to the five unique carbon environments in the molecule. The carbonyl carbon (C=O) is the most deshielded and appears at the lowest field. The carbon of the methyl group appears at the highest field. The signals for the three different carbons of the cyclobutane ring appear in the intermediate aliphatic region.

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |

|---|---|

| C=O | 209 |

| -C(O)CH- (α) | 50 |

| -C(O)CH₃ | 28 |

| Ring -CH₂- (β) | 25 |

| Ring -CH₂- (γ) | 18 |

Two-Dimensional NMR Methodologies (HSQC, HMBC, NOESY) for Conformation Determination

While one-dimensional NMR provides fundamental data, two-dimensional (2D) techniques are essential for unambiguous signal assignment and for determining the three-dimensional conformation of this compound.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum would show a cross-peak connecting the ¹H signal at ~3.15 ppm to the ¹³C signal at ~50 ppm, confirming their direct bond (Cα-Hα). Similarly, it would link the methyl protons (~2.10 ppm) to the methyl carbon (~28 ppm) and the various methylene protons to their respective ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. HMBC is crucial for piecing together the molecular skeleton. Key expected correlations for this compound would include:

A cross-peak between the methyl protons (~2.10 ppm) and the carbonyl carbon (~209 ppm), establishing the acetyl group.

Correlations between the methine proton (Hα, ~3.15 ppm) and both the carbonyl carbon and the adjacent methylene carbons (Cβ) in the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. NOESY is the primary NMR method for determining the preferred conformation. For this compound, the key question is the orientation of the acetyl group relative to the puckered cyclobutane ring. A NOESY spectrum would reveal spatial proximities, such as an interaction between the methyl protons and the adjacent methine proton (Hα). More importantly, it could show correlations between the methyl protons and specific protons on the β-carbons of the ring, which would help to establish whether the acetyl group prefers an equatorial-like or axial-like position relative to the plane of the ring, thus defining the molecule's dominant conformation in solution.

Ultraviolet (UV) Spectroscopy

The ultraviolet (UV) spectrum of this compound has been measured in both alcohol and isooctane (B107328) solutions. The absorption bands observed in UV spectroscopy correspond to electronic transitions within the molecule. For ketones like this compound, the carbonyl group (C=O) is the primary chromophore responsible for UV absorption. uobabylon.edu.iq

Two principal electronic transitions are characteristic of the carbonyl group: a lower-energy, less intense n → π* transition and a higher-energy, more intense π → π* transition. The n → π* transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. masterorganicchemistry.com This transition for saturated aliphatic ketones typically appears in the 270-300 nm region and is characteristically weak. masterorganicchemistry.com Alkyl substitution on the carbonyl group can cause a shift in the absorption wavelength.

The π → π* transition, which involves the excitation of an electron from the bonding π orbital to the antibonding π* orbital, occurs at a much shorter wavelength, often below 200 nm for unconjugated ketones, and is significantly more intense than the n → π* transition. uobabylon.edu.iq The presence of conjugation, where the carbonyl group is adjacent to a double bond or an aromatic ring, would shift both the n → π* and π → π* absorptions to longer wavelengths. masterorganicchemistry.comutoronto.ca

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. This information can be used to elucidate the elemental composition and structure of a compound. The molecular formula for this compound is C₆H₁₀O, with a molecular weight of 98.14 g/mol . nih.gov

In mass spectrometry, this compound can be ionized through various methods, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure and provides valuable information for its identification. Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is a soft ionization technique used for the real-time detection of volatile organic compounds (VOCs). nih.govyoutube.com In PTR-MS, hydronium ions (H₃O⁺) are used as reagent ions to ionize target molecules with a proton affinity higher than that of water. noaa.govcopernicus.org This process, known as proton transfer, is a gentle ionization method that typically results in the formation of a protonated molecular ion [M+H]⁺ with minimal fragmentation. nih.gov

The high sensitivity and fast response time of PTR-MS make it a valuable tool for atmospheric chemistry research and environmental monitoring. usda.gov this compound has been used as a model compound in studies related to atmospheric oxidation mechanisms, where PTR-MS can be employed to monitor its concentration and the formation of oxidation products in real-time. researchgate.netresearchgate.net The detection of this compound by PTR-MS would be observed at a mass-to-charge ratio corresponding to its protonated form.

Liquid Chromatography-Electrospray Ionization-Quadrupole Tandem Mass Spectrometry (LC-ESI/MS/MS) is a highly sensitive and selective analytical technique used for the separation, detection, and quantification of compounds in complex mixtures. nih.gov While specific LC-ESI/MS/MS studies focusing solely on this compound are not prevalent in the provided search results, the technique is widely applied to the analysis of ketones and their metabolites. nih.govresearchgate.net

In a typical LC-ESI/MS/MS workflow, the sample is first separated by liquid chromatography. The separated components then enter the electrospray ionization (ESI) source, where they are converted into gas-phase ions. These ions are subsequently analyzed by a tandem mass spectrometer (MS/MS), which involves selecting a specific precursor ion, fragmenting it through collision-induced dissociation (CID), and then analyzing the resulting product ions. This process provides a high degree of specificity and allows for the confident identification and quantification of the target analyte.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry and quantum mechanical studies provide theoretical insights into the molecular properties and reactivity of this compound. These methods can be used to calculate optimized geometries, vibrational frequencies, electronic properties, and reaction mechanisms.

Ab initio calculations are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These calculations can provide highly accurate predictions of molecular properties. While the search results mention quantum-mechanical calculations in the context of oxidation mechanisms involving this compound, specific details on ab initio studies of the isolated molecule are limited. researchgate.net Such calculations could be employed to determine the conformational preferences of the cyclobutyl ring and the orientation of the methyl ketone group, as well as to predict spectroscopic properties that can be compared with experimental data.

Density Functional Theory (DFT) is a widely used computational method that has become a cornerstone of modern computational chemistry due to its balance of accuracy and computational efficiency. albany.edumdpi.com DFT calculations have been utilized to study the structure and molecular characteristics of derivatives of this compound. niscpr.res.in For instance, in a study of 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)-ethanone, DFT calculations using the B3LYP functional and the cc-pVDZ basis set were performed to investigate different conformers and their minimum energies. niscpr.res.in

These calculations can also be used to predict various molecular properties, including:

Molecular Electrostatic Potential (MEP): The MEP map provides insights into the chemical reactivity and site selectivity of a molecule. niscpr.res.in

Thermodynamic Properties: DFT can be used to calculate thermodynamic parameters such as enthalpy and Gibbs free energy. nih.gov

Vibrational Frequencies: Calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra to aid in structural elucidation. niscpr.res.in

NMR Chemical Shifts: Theoretical NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. niscpr.res.in

DFT methods have been shown to provide good correlation between experimental and simulated results for spectroscopic data of related cyclobutane derivatives. niscpr.res.in

Semi-Empirical Calculations (AM1)

Semi-empirical quantum mechanical methods, such as Austin Model 1 (AM1), provide a computationally efficient approach to investigate the electronic structure and properties of molecules. wikipedia.orgwikipedia.org These methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify the calculations. wikipedia.orgwisdomlib.org The AM1 method, developed by Michael Dewar and his colleagues, is an enhancement of the earlier Modified Neglect of Diatomic Overlap (MNDO) model. wikipedia.org It aims to improve the prediction of various molecular properties by modifying the core-core repulsion function, which notably enhances the description of hydrogen bonds. researchgate.net

The AM1 method is founded on the Neglect of Diatomic Differential Overlap (NDDO) integral approximation. uni-muenchen.de This approximation significantly reduces the number of two-electron integrals that need to be calculated, making the method much faster than ab initio calculations. wikipedia.org In the AM1 framework, parameters for elements like carbon, hydrogen, oxygen, and nitrogen have been optimized to reproduce experimental data such as heats of formation, dipole moments, and ionization potentials for a wide range of molecules. researchgate.net

Geometry Optimization: The initial structure of this compound would be optimized to find the lowest energy conformation. This would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

Property Calculation: Once the geometry is optimized, various electronic properties can be calculated. These include the heat of formation, dipole moment, ionization potential, and atomic charges.

The results of AM1 calculations can provide valuable insights into the molecule's stability, reactivity, and electronic distribution. However, it is important to note that the accuracy of semi-empirical methods is dependent on the quality of the parameterization for the specific types of molecules being studied. wikipedia.org

Table 1: General Parameters in AM1 Calculations

| Parameter Category | Description |

| One-center one-electron energies | Corresponds to the energy of an electron in an atomic orbital of an isolated atom. |

| One-center two-electron integrals | Represents the repulsion between two electrons in the orbitals of the same atom. |

| Two-center one-electron resonance integrals | Related to the overlap of atomic orbitals on different atoms and is proportional to the overlap integral. |

| Core-core repulsion function | An empirical function that models the repulsion between the atomic cores. |

This table represents the general types of parameters used in the AM1 method and is not specific to this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic evolution of the system, offering insights into conformational changes, intermolecular interactions, and thermodynamic properties. wikipedia.orgnih.gov The forces between particles are typically calculated using a molecular mechanics force field. wikipedia.org

A force field is a set of empirical potential energy functions and associated parameters that describe the energy of a system as a function of its atomic coordinates. wikipedia.orgj-octa.com These parameters are generally derived from experimental data and quantum mechanical calculations. wikipedia.org For a molecule like this compound, a typical force field would include terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). uiuc.edu

Although specific molecular dynamics simulation studies on this compound were not identified in the provided search results, a general procedure for such a study would entail:

System Setup: A model of the this compound molecule would be created. To simulate its behavior in a particular environment, it would be placed in a simulation box, often filled with a solvent like water.

Equilibration: The system would be brought to the desired temperature and pressure through a process of energy minimization and equilibration to ensure a stable starting point for the simulation.

Production Run: The simulation would be run for a specific period, during which the trajectories of all atoms are saved at regular intervals.

Analysis: The saved trajectories are then analyzed to extract information about the molecule's conformational dynamics, such as the puckering of the cyclobutane ring, the orientation of the methyl ketone group, and its interactions with the surrounding solvent molecules. acs.org

Simulations of other ketones, such as acetone, have been used to investigate their liquid-state properties, including rotational and translational motion. aip.org Similarly, computational studies on cyclobutane derivatives have explored their conformational preferences and the energy barriers associated with ring inversion. acs.org These studies highlight the potential of MD simulations to provide a detailed understanding of the structure and dynamics of cyclic ketones.

Table 2: Components of a Typical Molecular Mechanics Force Field

| Energy Term | Functional Form (Example) | Description |

| Bond Stretching | Represents the energy required to stretch or compress a bond from its equilibrium length. | |

| Angle Bending | Describes the energy associated with deforming a bond angle from its equilibrium value. | |

| Torsional (Dihedral) | Models the energy barrier to rotation around a chemical bond. | |

| Non-bonded (van der Waals) | Accounts for short-range repulsive and long-range attractive forces between atoms. | |

| Non-bonded (Electrostatic) | Represents the electrostatic interaction between atomic partial charges. |

This table outlines the general components of a classical force field and is not parameterized specifically for this compound.

Structure Activity Relationships Sar and Analog Design

Conformational Stability and Reactivity

The cyclobutane (B1203170) ring is not planar but exists in a puckered conformation to relieve some of its inherent ring strain. For cyclobutyl methyl ketone, this puckering leads to different spatial arrangements of the methyl ketone substituent relative to the ring. The substituent can occupy either an equatorial or an axial position.

Computational studies using molecular mechanics (MM2) have investigated the conformational stability of this compound. koreascience.kr These studies indicate that the equatorial conformation is predominantly favored. koreascience.kr Within this equatorial preference, two stable orientations of the acetyl group exist: equatorial-gauche and equatorial-trans. koreascience.kr

Equatorial-gauche: In this more stable conformation, the carbonyl (C=O) bond is nearly eclipsing one of the carbon-carbon bonds of the cyclobutane ring. koreascience.kr

Equatorial-trans: This is a less stable conformation where the carbonyl bond is nearly eclipsing an adjacent carbon-hydrogen bond of the ring. koreascience.kr

Impact of Cyclobutyl Ring Strain on Reactivity

The cyclobutane ring possesses significant ring strain, calculated to be around 105-120 kJ/mol (approximately 25-29 kcal/mol). nih.govresearchgate.net This strain arises from angle deviation from the ideal sp³ bond angle of 109.5° and torsional strain from eclipsing interactions. This inherent strain has a profound influence on the chemical reactivity of the attached methyl ketone group.

The strain in the cyclobutyl ring facilitates reactions that involve a change in the hybridization of the ring carbons, particularly the carbon attached to the carbonyl group. For example, in reactions like the Norrish Type-I cleavage, the high ring strain in cyclobutanone (B123998) lowers the energy barrier for the fission of the α-carbon-carbon bond upon photochemical excitation. nih.govrsc.org This leads to ring-opening pathways more readily than in less strained cyclic ketones like cyclopentanone (B42830) or cyclohexanone. nih.gov

Furthermore, the strain affects the acidity of the α-protons. The increased s-character in the C-H bonds of the strained ring can increase their acidity. acs.org However, the formation of an enolate, which involves creating a planar sp² center, can be disfavored by the ring strain. acs.org This creates a complex interplay where the kinetic and thermodynamic acidity of cyclobutyl ketones are uniquely influenced by the ring's structural constraints. The heightened electrophilicity of the carbonyl carbon in cyclobutanones is another consequence of this strain, making it more susceptible to nucleophilic attack compared to acyclic or larger ring ketones. researchgate.net

SAR in Medicinal Chemistry Contexts

In medicinal chemistry, the cyclobutyl ring is increasingly utilized as a structural motif to enhance pharmacological properties. nih.gov Its rigid, puckered, and three-dimensional nature makes it a valuable bioisostere for other groups, such as phenyl rings or flexible alkyl chains. nih.govresearchgate.net

The cyclobutyl ketone moiety serves as a versatile scaffold in the design of new therapeutic agents. Its rigid structure helps to lock the conformation of a molecule, which can lead to more selective binding to a biological target and potentially increase potency. nih.gov The ketone group itself can act as a hydrogen bond acceptor, a crucial interaction in many drug-receptor binding events. drugdesign.org The ability to functionalize the cyclobutyl ring at various positions, such as the cis-1,3-disubstitution, allows for the precise spatial orientation of pharmacophoric groups, making it a powerful tool for optimizing drug candidates. nih.govbohrium.com This scaffold is seen as an emerging feature in small-molecule drug candidates for conferring beneficial pharmacological properties. nih.govresearchgate.net

Both cyclopropyl (B3062369) and cyclobutyl groups are small, strained rings used in drug design to impart specific properties. researchgate.net The cyclopropyl ring is the third most common carbocycle found in FDA-approved drugs. wpmucdn.com

Strain and Reactivity: The cyclopropyl ring has even higher ring strain than the cyclobutyl ring. This can lead to different reactivity profiles. The cyclopropyl group is highly electrophilic and can react with biological nucleophiles like amino acids and nucleotides. researchgate.netunl.pt

Conformational Rigidity: Both rings offer conformational restriction. The cyclopropyl ring is planar and extremely rigid, while the cyclobutyl ring is puckered and has a degree of conformational flexibility. This difference can be exploited to fine-tune the fit of a drug molecule into a binding pocket.

Metabolic Stability: The cyclopropyl group is often introduced to block metabolic oxidation at a particular site, thereby increasing the metabolic stability and half-life of a drug. researchgate.net Cyclobutyl groups can also enhance metabolic stability. nih.gov

Bioactivity: The choice between a cyclopropyl and cyclobutyl group can significantly impact bioactivity. For instance, in some contexts, the specific geometry and electronic properties of the cyclopropyl ring may lead to enhanced potency, while in others, the slightly larger and more flexible cyclobutyl ring may be optimal. researchgate.netnih.gov The cyclopropane (B1198618) structure can modulate chemical and pharmacological properties, such as enhancing bioactivity and improving target specificity. researchgate.net

Systematic modification of the this compound structure is a common strategy in drug discovery to explore SAR. fiveable.me

Ring Modification: Expanding the cyclobutyl ring to a cyclopentyl or cyclohexyl ring increases conformational flexibility and changes the spatial arrangement of substituents. This can drastically alter binding affinity and selectivity. Conversely, replacing the cyclobutyl ring with a more rigid system like an oxetane (B1205548) can improve properties such as solubility and metabolic stability while maintaining a three-dimensional structure. nih.gov

Substituent Modification: Adding substituents to the cyclobutyl ring allows for probing interactions with specific regions of a target's binding site. For example, creating cis-1,3-difunctionalized cyclobutanes can serve as a strategy to mimic the geometry of para-substituted benzene (B151609) rings, but with improved, non-planar properties. nih.gov The nature of the substituent (e.g., size, polarity, hydrogen bonding capacity) will dictate its effect on bioactivity. Modifying the methyl group of the ketone to a larger alkyl or aryl group can explore hydrophobic pockets in the target protein.

The inclusion of a cyclobutyl ketone moiety in a drug candidate can have significant effects on its pharmacokinetic profile, particularly its metabolic stability and binding efficiency.

Metabolic Stability: Saturated carbocyclic rings like cyclobutane are generally more resistant to metabolic oxidation by cytochrome P450 enzymes compared to more flexible alkyl chains or electron-rich aromatic rings. nih.gov This can lead to a longer half-life and reduced clearance of the drug. The ketone functionality itself can be a site for metabolic reduction to a secondary alcohol, but incorporating metabolically stable ketone designs can mitigate this. nih.govcolumbia.edu Introducing such groups is a key strategy in metabolism-guided drug design. rsc.org

Binding Efficiency: The rigid nature of the cyclobutyl ring can improve binding efficiency. By pre-organizing the molecule into a conformation that is favorable for binding, the entropic penalty upon binding is reduced. This can lead to a higher binding affinity (lower Ki or IC50 values). The unique three-dimensional shape of the cyclobutyl scaffold can also lead to improved interactions within the binding pocket, enhancing both potency and selectivity. nih.gov

Applications in Chemical Synthesis and Broader Research Areas

As a Synthetic Building Block

The chemical reactivity of cyclobutyl methyl ketone, particularly at its ketone functional group, allows it to serve as a key starting material or intermediate in the construction of more complex molecules. cymitquimica.com It is recognized as an organic building block for various chemical synthesis processes. cymitquimica.com

For Organic Compound Synthesis

This compound is a foundational component in the synthesis of specialized organic molecules. A notable application is in the creation of 1,3-difunctionalized cyclobutanes, which are increasingly sought after in medicinal chemistry for their unique structural properties. nih.gov A strategy for synthesizing these compounds involves using aryl-cyclobutyl ketones, which can be derived from this compound. This process utilizes a palladium-catalyzed reaction that functionalizes the cyclobutane (B1203170) ring, demonstrating the ketone's role in facilitating complex molecular architecture. nih.gov The synthesis of the ketone itself can be achieved by reacting cyclobutanecarbonyl chloride with the magnesium salt of a malonic ester.

In Pharmaceutical Intermediate Production

The cyclobutane motif is an important structural element in modern pharmaceuticals, valued for the specific three-dimensional geometry it imparts to drug candidates. nih.gov this compound serves as an intermediate in the production of these vital pharmaceutical components. cymitquimica.com For instance, the synthesis of cis-1,3-difunctionalized cyclobutanes from cyclobutyl aryl ketones is a key step in creating scaffolds that can enhance pharmacological properties like metabolic stability. nih.gov This pathway underscores the compound's utility in generating intermediates for small-molecule drug candidates. nih.gov

For Agrochemicals and Specialty Chemicals

Beyond pharmaceuticals, this compound is an intermediate in the synthesis of agrochemicals and other specialty chemicals. cymitquimica.com The reactivity of its ketone group allows for its incorporation into a variety of molecular structures tailored for specific industrial applications. cymitquimica.com

Environmental Chemistry Applications

In the field of environmental science, this compound has found a niche application as a model compound for studying atmospheric chemical processes.

Modeling Atmospheric Oxidation Mechanisms

This compound is employed as a model compound to investigate the atmospheric oxidation mechanism of pinonic acid, a significant product from the oxidation of α-pinene, a common biogenic volatile organic compound. researchgate.net Due to its simpler, yet structurally similar, framework compared to pinonic acid, it helps elucidate complex reaction pathways. researchgate.net

Research has focused on its reaction with hydroxyl radicals (·OH), a key oxidant in the troposphere. researchgate.net These studies have identified several first-generation oxidation products, providing insight into how similar, more complex molecules degrade in the atmosphere. researchgate.net

| Reactants | Identified Products | Significance |

| This compound + ·OH | Succinic acid | Understanding the formation of secondary organic aerosols (SOA). researchgate.net |

| 4-Hydroxybutanoic acid | Elucidating atmospheric degradation pathways. researchgate.net | |

| 4-Oxobutanoic acid | Modeling the chemical evolution of biogenic emissions. researchgate.net |

These findings are crucial for improving air quality models and understanding the formation of secondary organic aerosols (SOA), which have significant impacts on climate and human health. researchgate.netresearchgate.net The reaction proceeds via hydrogen atom abstraction by the hydroxyl radical, leading to the formation of a peroxy radical that undergoes further transformations. researchgate.netresearchgate.net

Role in Catalysis Research

This compound and its derivatives are utilized in catalysis research, particularly in the development of new synthetic methodologies. A prominent example involves the use of cyclobutyl phenyl ketone in a palladium-catalyzed process. nih.gov In this research, a bicyclo[1.1.1]pentan-2-ol intermediate, generated from the ketone, undergoes a stereospecific C–C bond functionalization. nih.gov This ligand-enabled, palladium-catalyzed reaction allows for the creation of valuable cis-γ-functionalized cyclobutyl ketones, showcasing the role of the cyclobutyl ketone structure in advancing catalytic methods for C-H and C-C bond functionalization. nih.gov

Contribution to Fundamental Organic Chemistry

This compound, a seemingly simple molecule, serves as a significant tool in fundamental organic chemistry. Its unique structural feature, the strained four-membered ring, imparts distinct reactivity that allows it to be a valuable substrate in mechanistic studies and a model for understanding complex chemical processes. While not commonly featured in introductory educational experiments, the principles it demonstrates are foundational to the curriculum.

Mechanistic Studies: Unraveling Complex Reactions

This compound has been instrumental in elucidating complex reaction mechanisms, particularly in the fields of atmospheric chemistry and photochemistry.

Atmospheric Oxidation Mechanisms:

A primary application of this compound in mechanistic studies is its use as a model compound for pinonic acid, a key oxidation product of α-pinene in the atmosphere. Due to the low volatility of pinonic acid, studying its atmospheric oxidation directly is challenging. This compound possesses a similar strained four-membered ring structure, making it an excellent, more volatile surrogate for laboratory investigations.

Research has focused on the hydroxyl radical (•OH) initiated oxidation of this compound to understand the formation of secondary organic aerosols (SOA). These studies have revealed that the oxidation process involves the opening of the cyclobutane ring, leading to the formation of various oxygenated products. For instance, the oxidation of this compound has been shown to produce succinic acid and 4-oxobutanoic acid. This provides strong evidence that •OH oxidation can significantly increase the oxygen content of organic molecules through radical mechanisms without necessarily proceeding through stable intermediates. This insight is crucial for developing accurate models of atmospheric chemistry and climate.

Photochemical Reactions:

The photochemistry of this compound has been a subject of detailed investigation, providing fundamental insights into the behavior of cyclic ketones upon exposure to ultraviolet (UV) light. The primary photochemical process observed is the Norrish Type I cleavage, which involves the homolytic cleavage of the bond between the carbonyl group and an adjacent carbon atom.

Upon UV irradiation, this compound can undergo cleavage at two positions:

Cleavage of the acetyl-ring bond: This generates an acetyl radical and a cyclobutyl radical.

Cleavage of a C-C bond within the ring: This leads to the formation of a biradical species.

The subsequent reactions of these radical intermediates lead to a variety of products. The study of these photochemical pathways in this compound helps in understanding the fundamental principles of photochemistry, such as radical reactivity and the influence of molecular structure on reaction outcomes.

A Model Substrate: The Role of Ring Strain

The significant ring strain in the cyclobutane ring of this compound makes it a valuable model substrate for studying the influence of strain on chemical reactivity. The internal bond angles in a cyclobutane ring are approximately 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This strain energy influences the kinetics and thermodynamics of reactions involving the ring.

In theoretical studies, such as those examining the Wittig reaction, this compound and related cyclic ketones have been used to computationally model the effect of ring strain on reaction barriers. For instance, in the Wittig reaction of cyclic ketones with phosphorus ylides, the activation energy barrier is influenced by the ring size. Computational studies have shown that the reaction with cyclobutanone (B123998) has a different energy profile compared to less strained rings like cyclopentanone (B42830). nih.gov This use as a model substrate allows for a more fundamental understanding of how structural features impact reaction pathways.

While not extensively documented in a wide array of named reactions, the inherent reactivity of the strained ring makes this compound a potentially interesting substrate for reactions where the release of ring strain can be a driving force. For example, in reactions involving the formation of an sp²-hybridized carbon within the ring, the increased angle strain can disfavor such transformations. Conversely, reactions that lead to the opening of the ring can be energetically favorable.

Educational Context: Demonstrating Chemical Principles

Although specific laboratory experiments featuring this compound are not prominently found in standard undergraduate organic chemistry curricula, the compound serves as an excellent case study for demonstrating several key chemical principles.

Illustrating Ring Strain and Reactivity:

The chemistry of this compound can be used to illustrate the consequences of ring strain. The enhanced reactivity of the cyclobutane ring compared to larger, less strained rings like cyclohexane (B81311) provides a tangible example of how structural strain influences chemical behavior. This can be a valuable discussion point in lectures covering cycloalkane stability and reactivity.

Teaching Photochemistry:

The well-documented photochemical reactions of this compound, particularly the Norrish Type I cleavage, offer a clear and illustrative example of photochemical principles. An instructor could use this compound to explain: